Methyl 3-butenoate
Overview
Description
Methyl 3-butenoate, also known as methyl vinylacetate, is an organic compound with the molecular formula C5H8O2. It is an ester derived from 3-butenoic acid and methanol. This compound is characterized by its pleasant odor and is commonly used in the synthesis of various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-butenoate can be synthesized through several methods. One common method involves the reaction of allyl methyl carbonate with carbon monoxide in the presence of palladium acetate and triphenylphosphine. The reaction is carried out in a pressure vessel at 100°C under a carbon monoxide atmosphere .
Industrial Production Methods: In industrial settings, this compound is produced through the esterification of 3-butenoic acid with methanol. This process typically involves the use of acid catalysts such as sulfuric acid to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-butenoate undergoes various chemical reactions, including:
Hydrogenation: The addition of hydrogen to the double bond in the presence of a catalyst such as palladium on carbon.
Isomerization: The conversion to α, β-unsaturated esters in the presence of iron carbonyl.
Substitution: Reactions with nucleophiles such as amines to form amides.
Common Reagents and Conditions:
Hydrogenation: Hydrogen gas and palladium on carbon catalyst.
Isomerization: Iron carbonyl as a catalyst.
Substitution: Nucleophiles like amines under mild conditions.
Major Products Formed:
Hydrogenation: Saturated esters.
Isomerization: α, β-unsaturated esters.
Substitution: Amides and other substituted products.
Scientific Research Applications
Methyl 3-butenoate has several applications in scientific research:
Chemistry: Used in the synthesis of dipeptide olefin isosteres through intermolecular olefin cross-metathesis.
Biology: Studied for its role in the metabolism of certain compounds.
Medicine: Investigated for its potential use in drug synthesis.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of methyl 3-butenoate involves its reactivity as an ester. It can undergo nucleophilic attack at the carbonyl carbon, leading to various substitution reactions. The double bond in the molecule also makes it susceptible to addition reactions, such as hydrogenation .
Comparison with Similar Compounds
Methyl 2-butenoate: An isomer with the double bond at a different position.
Methyl crotonate: Another ester with a similar structure but different reactivity.
Methyl 3-methyl-2-butenoate: A methylated derivative with distinct properties.
Uniqueness: Methyl 3-butenoate is unique due to its specific structure, which allows for a variety of chemical reactions and applications. Its ability to undergo isomerization to form α, β-unsaturated esters is a notable feature that distinguishes it from other similar compounds .
Properties
IUPAC Name |
methyl but-3-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-3-4-5(6)7-2/h3H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GITITJADGZYSRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063150 | |
Record name | 3-Butenoic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | Methyl 3-butenoate | |
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CAS No. |
3724-55-8 | |
Record name | Methyl 3-butenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3724-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Butenoic acid, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003724558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3-butenoate | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250983 | |
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Record name | 3-Butenoic acid, methyl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | 3-Butenoic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-butenoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.979 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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